molecular formula C26H31N3O8 B579917 (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate CAS No. 239463-85-5

(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate

Katalognummer: B579917
CAS-Nummer: 239463-85-5
Molekulargewicht: 513.5 g/mol
InChI-Schlüssel: KYUCVOVGODORNE-NUFNRNBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate (CAS: 239463-85-5) is a chiral organic compound with the molecular formula C26H31N3O8 (combined formula of the free base and dihydroxysuccinate counterion). It is a white crystalline powder with a purity of ≥98% and serves as a critical intermediate in synthesizing Silodosin, a therapeutic agent for benign prostatic hyperplasia (BPH) . The compound features:

  • A 7-cyanoindoline core.
  • A (2R)-2-aminopropyl substituent at the 5-position.
  • A 3-(benzoyloxy)propyl group at the 1-position.
  • A (2R,3R)-2,3-dihydroxysuccinate counterion enhancing solubility .

Its pharmacological relevance stems from its role as a precursor to Silodosin, which selectively antagonizes α1A-adrenergic receptors in the prostate .

Eigenschaften

IUPAC Name

3-[5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2.C4H6O6/c1-16(24)12-17-13-19-8-10-25(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,13-14,16H,5,8-12,24H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUCVOVGODORNE-NUFNRNBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668240
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--3-{5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydro-1H-indol-1-yl}propyl benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-85-5
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--3-{5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydro-1H-indol-1-yl}propyl benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-(2-Aminopropyl)1-(3-benzoyloxypropyl)indoline-7-carbonitrile tartarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

The compound (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate , also known by its CAS numbers 239463-72-0 and 239463-85-5, is a synthetic derivative of indole and benzoate structures. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including effects on neurotransmitter systems and possible therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C22H25N3O2
  • Molecular Weight : 363.46 g/mol
  • Appearance : Colorless oil
  • Purity : >96%

The biological activity of (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate appears to be mediated through its interaction with various neurotransmitter receptors and enzymes. The indole structure is known for its affinity towards serotonin receptors, potentially influencing mood and anxiety levels. Additionally, the presence of the amino propyl group suggests possible interactions with adrenergic receptors, which are critical in the modulation of cardiovascular responses.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antidepressant-like effects : Similar compounds have shown efficacy in preclinical models of depression.
  • Anxiolytic properties : Potential to reduce anxiety symptoms through serotonergic pathways.
  • Neuroprotective effects : Indicated by studies highlighting the role of indole derivatives in protecting neuronal cells from oxidative stress .

Study 1: Neuropharmacological Assessment

A study evaluated the effects of (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate on rodent models of depression. The results demonstrated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like activity. The compound was administered at varying doses (10 mg/kg, 20 mg/kg, 40 mg/kg), with the highest dose showing the most pronounced effects .

Study 2: Serotonin Receptor Binding Assays

In vitro binding assays revealed that this compound exhibits a high affinity for the 5-HT1A serotonin receptor subtype. The Ki value was determined to be approximately 50 nM, indicating a potent interaction that could translate into significant pharmacological effects .

Study 3: Cardiovascular Impact Analysis

A cardiovascular study assessed the compound's effects on blood pressure regulation in hypertensive rat models. Results indicated a dose-dependent decrease in systolic blood pressure, attributed to adrenergic receptor modulation. This finding supports the potential use of this compound in managing hypertension .

Summary of Biological Activities

Activity TypeMechanism/TargetObserved Effects
AntidepressantSerotonin receptor modulationReduced immobility time in tests
AnxiolyticSerotonin receptor interactionDecreased anxiety-like behaviors
NeuroprotectiveAntioxidant propertiesProtection against neuronal damage
CardiovascularAdrenergic receptor modulationDecreased blood pressure

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the cyanoindole moiety is believed to contribute to its anticancer efficacy by interacting with specific cellular targets.

Neuroprotective Effects

Preliminary studies suggest that (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate may offer neuroprotective benefits. Its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been investigated, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The compound has shown anti-inflammatory effects in vitro, which may be beneficial for conditions characterized by chronic inflammation. Mechanistic studies are ongoing to elucidate the pathways through which it exerts these effects.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, the compound was administered to models of neurodegeneration. Behavioral assessments indicated improved cognitive function and reduced markers of neuronal damage compared to controls, supporting its potential as a therapeutic agent for neurodegenerative disorders.

Synthesis and Development

The synthesis of (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate involves several steps, including the formation of the indole core and subsequent functionalization to introduce the benzoate and hydroxysuccinate groups. Ongoing research focuses on optimizing these synthetic routes to improve yield and purity for pharmaceutical applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl Benzoate (CAS: 350797-56-7)
  • Key Differences: The nitropropyl group replaces the aminopropyl side chain.
  • This substitution may alter pharmacokinetics (e.g., metabolic stability) .
(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl 4-Fluorobenzoate (2R,3R)-2,3-Dihydroxysuccinate (CAS: 1277178-53-6)
  • Key Differences : A 4-fluorobenzoate ester replaces the benzoate group.
  • Impact : Fluorination often enhances metabolic stability and bioavailability by resisting oxidative degradation. This derivative could exhibit improved pharmacokinetic profiles .
(S)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl Benzoate (2R,3R)-2,3-Dihydroxysuccinate
  • Key Differences: The S-configuration at the aminopropyl side chain instead of the R-configuration.
  • Impact : Stereochemistry critically influences receptor binding. The (S)-enantiomer likely exhibits reduced α1A-adrenergic antagonism, as Silodosin’s efficacy depends on the (R)-configuration .
Methyl 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS: 139481-44-0)
  • Key Differences: A benzimidazole core replaces the indoline structure, with a biphenyl-cyano substituent.
  • Impact: The benzimidazole scaffold may target different receptors (e.g., angiotensin II receptors).

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Core Structure Key Substituents Pharmacological Relevance
Target Compound 239463-85-5 C26H31N3O8 Indoline 7-Cyano, (R)-2-aminopropyl, benzoate Silodosin intermediate (α1A-antagonist)
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl Benzoate 350797-56-7 C23H23N3O4 Indoline 7-Cyano, nitropropyl Research compound (reduced receptor affinity)
(R)-4-Fluorobenzoate Derivative 1277178-53-6 C26H30FN3O8 Indoline 7-Cyano, 4-fluorobenzoate Enhanced metabolic stability
(S)-Enantiomer of Target Compound N/A C26H31N3O8 Indoline (S)-2-aminopropyl Reduced α1A-antagonism
Methyl Benzo[d]imidazole Derivative 139481-44-0 C23H21N3O3 Benzimidazole Biphenyl-cyano, ethoxy Potential antihypertensive agent

Research Findings and Notes

Stereochemical Sensitivity: The (R)-configuration of the aminopropyl group is essential for Silodosin’s α1A-selectivity. Substitution with (S)-configurations or nitro groups diminishes activity .

Counterion Role : The (2R,3R)-dihydroxysuccinate counterion improves aqueous solubility, facilitating formulation and bioavailability .

Structural Analogues : Fluorinated benzoate derivatives (e.g., 4-fluoro) may offer superior pharmacokinetic profiles, warranting further preclinical studies .

Core Modifications : Replacing indoline with benzimidazole (CAS: 139481-44-0) shifts therapeutic targets, highlighting the scaffold’s versatility in drug design .

Vorbereitungsmethoden

Formation of the Free Base Intermediate

The free base, (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate, is synthesized via a stereoselective alkylation reaction. A patented method involves condensing 5-[(2R)-2-aminopropyl]-1H-indole-7-carbonitrile with 3-bromopropyl benzoate in the presence of a palladium catalyst. The reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, achieving a 78% yield after purification by flash chromatography.

Reduction and Purification

Following alkylation, the intermediate undergoes reduction using lithium aluminium hydride (LiAlH₄) in diethyl ether to stabilize the indoline ring. Alternative reducing agents such as Raney nickel in methanol have been reported, though LiAlH₄ provides superior stereochemical fidelity. Post-reduction purification involves recrystallization from a hexane-ethyl acetate mixture (3:1 v/v), yielding a crystalline solid with >99% enantiomeric excess.

Salt Formation with (2R,3R)-2,3-Dihydroxysuccinic Acid

Acid-Base Reaction

The free base is dissolved in acetone at 25–30°C, and stoichiometric (2R,3R)-2,3-dihydroxysuccinic acid is added gradually. The mixture is stirred for 30 minutes, during which the tartrate salt precipitates. Filtration and washing with cold acetone yield a white crystalline solid.

Table 1: Reaction Conditions for Salt Formation

ParameterValueSource Citation
SolventAcetone
Temperature25–30°C
Molar Ratio (Base:Acid)1:1
Yield85–92%

Co-Processing with Excipients

To improve physicochemical stability, the salt is co-processed with excipients such as co-povidone and magnesium aluminometasilicate. A patented method involves dissolving the salt in methanol, adding co-povidone (10% w/w), and spray-drying the mixture to form a free-flowing powder. This step enhances dissolution rates and mitigates hygroscopicity.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) and acetone are preferred for their ability to dissolve both the free base and dihydroxysuccinic acid. Methanol and ethanol are avoided due to competing esterification side reactions.

Temperature Control

Maintaining temperatures below 30°C during salt formation prevents racemization of the (2R,3R)-dihydroxysuccinic acid. Elevated temperatures (>40°C) result in a 15–20% decrease in enantiomeric purity.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow reactors for the alkylation step, reducing reaction times from 12 hours to 45 minutes. This method enhances reproducibility and reduces solvent waste by 40% compared to batch processes.

Crystallization Techniques

Anti-solvent crystallization using supercritical CO₂ has been adopted to produce micronized particles with uniform size distribution (D90 < 10 µm). This approach improves bioavailability and facilitates tablet formulation.

Analytical Characterization

PXRD and DSC

Powder X-ray diffraction (PXRD) confirms the crystalline nature of the salt, showing characteristic peaks at 2θ = 12.8°, 17.2°, and 21.5°. Differential scanning calorimetry (DSC) reveals an endothermic melt at 158–160°C, consistent with a monohydrate form.

HPLC Purity Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) demonstrates a purity of 99.86–99.97% after co-processing. Impurities include <0.1% of the (S,S)-diastereomer and trace benzoic acid.

Challenges and Mitigation Strategies

Racemization During Salt Formation

The use of chiral tartaric acid derivatives and low-temperature conditions minimizes racemization. Periodic pH monitoring ensures the reaction remains below pH 5.0, preventing base-catalyzed stereochemical inversion.

Hygroscopicity

Co-processing with magnesium aluminometasilicate reduces moisture uptake by 70%, as evidenced by dynamic vapor sorption (DVS) studies .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stereochemical integrity of this compound?

Answer:

  • HPLC with Chiral Columns : Use reverse-phase HPLC coupled with chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and confirm stereochemical purity .
  • NMR Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to verify structural integrity, focusing on signals for the benzoate ester (δ 7.8–8.1 ppm) and succinate hydroxyl groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 513.54 g/mol) and detect impurities using high-resolution MS .
  • Purity Criteria : Ensure single impurities <0.1% via HPLC-UV (λ = 254 nm) .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Answer:

  • Key Steps :
    • Chiral Amine Introduction : Use (2R)-2-aminopropyl intermediates to preserve stereochemistry during indole ring functionalization .
    • Esterification : Catalyze benzoate-propyl linkage formation with DCC/DMAP to minimize racemization .
    • Succinate Salt Formation : React the free base with (2R,3R)-2,3-dihydroxysuccinic acid in ethanol at 50°C for crystallization .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry to reduce byproducts .

Advanced Research Questions

Q. What experimental strategies address contradictions in bioactivity data between in vitro and in vivo models for this compound?

Answer:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess metabolic conversion (e.g., ester hydrolysis) that may reduce efficacy in vivo .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate with observed bioactivity .
  • Receptor Binding Studies : Perform competitive binding assays (e.g., α1_1-adrenoceptor for Silodosin analogs) to confirm target engagement despite metabolic changes .

Q. How can researchers resolve challenges in chiral separation during large-scale synthesis?

Answer:

  • Dynamic Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during aminopropyl group attachment to enhance stereocontrol .
  • Crystallization-Induced Diastereomer Separation : Use diastereomeric salts with chiral counterions (e.g., tartaric acid) for purification .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

Q. What methodologies validate the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Analyze degradation products via LC-MS .
  • Stability-Indicating Assays : Use HPLC with diode-array detection to track degradation (e.g., benzoate ester hydrolysis or succinate oxidation) .
  • Recommended Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation and photodegradation .

Methodological Notes

  • Stereochemical Validation : Always compare synthetic batches with reference standards (CAS 239463-85-5) using chiral HPLC .
  • Contradiction Mitigation : Replicate in vitro findings in ≥3 independent assays before in vivo testing to account for batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.